2-Fluoro-5-vinylpyridine hydrochloride
Overview
Description
2-Fluoro-5-vinylpyridine hydrochloride is a fluorinated pyridine derivative. The presence of both a fluorine atom and a vinyl group on the pyridine ring imparts unique chemical properties to this compound. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-vinylpyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by the addition of hydrochloric acid . This reaction sequence enables the formation of the desired fluorinated pyridine compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-vinylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Polymerization: The vinyl group allows for polymerization reactions to form poly(vinylpyridine) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles such as halogens and acids are used.
Polymerization: Catalysts such as Lewis acids and bases are employed.
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Addition Reactions: Products include addition compounds with various functional groups.
Polymerization: Products include poly(vinylpyridine) polymers.
Scientific Research Applications
2-Fluoro-5-vinylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and coatings.
Biology and Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-vinylpyridine hydrochloride involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and stability. The vinyl group allows for polymerization and addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 5-Fluoropyridine
- 2-Vinylpyridine
- 5-Vinylpyridine
Uniqueness
2-Fluoro-5-vinylpyridine hydrochloride is unique due to the simultaneous presence of both a fluorine atom and a vinyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other fluorinated or vinyl-substituted pyridines .
Properties
IUPAC Name |
5-ethenyl-2-fluoropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRPPBYKUNGHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-29-4 | |
Record name | Pyridine, 5-ethenyl-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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